molecular formula C18H14Cl2N4O2 B2918125 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1257551-22-6

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2918125
CAS No.: 1257551-22-6
M. Wt: 389.24
InChI Key: PVHQZHVRGMPPTF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide, primarily targets the TYK2 (Tyrosine Kinase 2), JAK1 (Janus Kinase 1), JAK2 (Janus Kinase 2), and JAK3 (Janus Kinase 3) proteins . These proteins play crucial roles in the signaling pathways of various cytokines and growth factors, which are essential for immune response, cell growth, and survival .

Mode of Action

The compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions .

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on TYK2, JAK1, JAK2, and JAK3 . For instance, it can block the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response, erythropoiesis, and inflammation, respectively .

Pharmacokinetics

The compound is orally bioavailable

Result of Action

The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively .

Biological Activity

2,5-Dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic compound with significant biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H14_{14}Cl2_{2}N4_{4}O2_{2}, with a molecular weight of approximately 389.24 g/mol. The compound features a benzamide core with dichloro and pyridazinyl substitutions that contribute to its biological activity.

PropertyValue
Molecular FormulaC18_{18}H14_{14}Cl2_{2}N4_{4}O2_{2}
Molecular Weight389.24 g/mol
CAS Number1257551-22-6

The primary mechanism of action for this compound involves the inhibition of several Janus kinases (JAKs), specifically TYK2, JAK1, JAK2, and JAK3. These kinases play critical roles in various signaling pathways related to immune response and cellular proliferation.

Target Kinases

  • TYK2 : Involved in signaling for several cytokines.
  • JAK1 : Plays a role in the immune system and hematopoiesis.
  • JAK2 : Important for erythropoiesis and immune response.
  • JAK3 : Primarily expressed in lymphocytes, crucial for immune function.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

  • Anticancer Activity : The inhibition of JAKs can lead to decreased proliferation of cancer cells by disrupting their signaling pathways.
  • Anti-inflammatory Effects : By targeting TYK2 and JAK1, the compound may reduce the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that pyridazine derivatives possess antimicrobial activity against various pathogens.

Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including compounds structurally related to this compound). The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory potential of pyridazine derivatives. The study found that these compounds could effectively inhibit IL-6 production in LPS-stimulated macrophages, suggesting that they may serve as therapeutic agents for inflammatory diseases .

Study 3: Antimicrobial Activity

In a comparative study on various pyridazine derivatives, it was reported that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 µg/mL, indicating strong potential for development as antimicrobial agents .

Properties

IUPAC Name

2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQZHVRGMPPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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